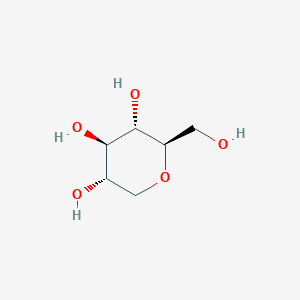

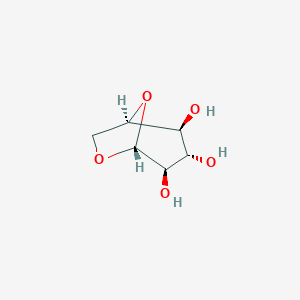

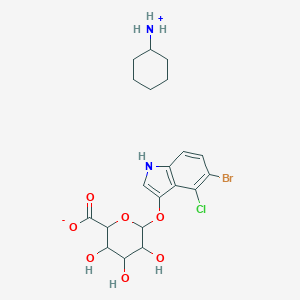

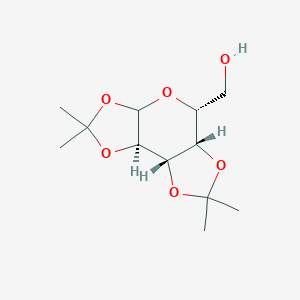

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

説明

Synthesis Analysis

The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals, among which the 3,4-O-isopropylidene derivatives can be obtained with high yield. These intermediates are valuable for selective syntheses of substituted galactose derivatives (Barili et al., 1986).

Molecular Structure Analysis

The molecular structure of derivatives related to this compound has been elucidated through X-ray crystallography, showing variations in ring conformations. For example, the crystal structure of a related methyl derivative reveals slightly distorted β-D-galactosyl rings due to the isopropylidene group, indicating that the modification impacts the ring's conformation and, subsequently, its chemical behavior (Hoogendorp, Kok, & Romers, 1983).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its utility in synthesizing complex molecules. For instance, its reaction with epichlorohydrin yields diastereomers, highlighting its role in producing compounds with specific chiral centers (Köll et al., 1994).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, are influenced by the isopropylidene group. The crystallographic study of a related derivative shows an orthorhombic system with specific cell dimensions, indicating that the protective groups can significantly affect the crystalline form and stability of the compound (Krajewski et al., 1986).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards different chemical reagents, are pivotal for its application in synthetic chemistry. Studies show that the compound serves as a versatile intermediate for generating various galactose derivatives, demonstrating selective reactivity that can be harnessed for constructing complex molecular architectures (Barili et al., 1986).

科学的研究の応用

生化学反応

この化合物は主に生化学反応に使用されます . これはさまざまな生化学的プロセスにおいて重要な役割を果たし、そのユニークな構造により多くの反応において重要な成分となっています。

医薬品中間体

また、医薬品中間体としても使用されています . この化合物はさまざまな医薬品の合成に使用でき、新薬や治療法の開発に貢献しています。

超音波支援合成

ある研究では、塩化鉄(III)を触媒として用いて、超音波支援下で1,2:5,6-ジ-O-イソプロピリデン-D-グルコフランノース(DAG)の合成が行われました . 収率に対するいくつかの反応パラメータ(例:超音波の出力と周波数、反応温度、反応物の質量比)の影響を調べました .

内因性グルコース産生

単一のグルコース誘導体の(2)Hおよび(13)C核磁気共鳴(NMR)分析によって、24時間絶食ラットにおける内因性グルコース産生と肝臓トリカルボン酸(TCA)サイクルフラックスに寄与する絶対フラックスを提供する三重トレーサー法が開発されました .

化学合成

この化合物は化学合成に使用されます . そのユニークな構造と特性により、さまざまな化学化合物の合成において貴重な成分となっています。

材料科学

材料科学の分野では、この化合物は新素材の開発に使用できます . そのユニークな特性は、新規な特性を持つ材料の開発に貢献できます。

特性

IUPAC Name |

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POORJMIIHXHXAV-SOYHJAILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347764 | |

| Record name | 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4064-06-6 | |

| Record name | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4064-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:3,4-di-O-isopropylidene-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in scientific research?

A1: 1,2:3,4-Di-O-isopropylidene-D-galactopyranose serves as a valuable building block in carbohydrate chemistry. Its versatility stems from the presence of a reactive primary hydroxyl group while the remaining hydroxyl groups are protected as isopropylidene acetals. This allows for selective chemical transformations, making it a key intermediate in the synthesis of various complex carbohydrates, glycoconjugates, and other biologically relevant molecules. [, , , , , , , , , , , , , , , ]

Q2: Can you describe the structural characterization of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose?

A2:

- Spectroscopic Data: Characterization typically involves NMR (1H and 13C), confirming the structure and purity. [, ]

Q3: What is the conformational preference of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in solution?

A3: Studies using NMR and molecular modeling techniques have determined that 1,2:3,4-Di-O-isopropylidene-D-galactopyranose primarily adopts a skew-boat conformation in solution. The preferred conformation is influenced by the solvent, with the C6 side chain and hydroxyl group orientation varying between deuteriochloroform, water, toluene, and DMSO. [, ]

Q4: How is 1,2:3,4-Di-O-isopropylidene-D-galactopyranose utilized in polymer chemistry?

A4: This compound serves as a monomer for synthesizing glycopolymers. The reactive hydroxyl group can be modified to introduce polymerizable groups, enabling its incorporation into various polymer architectures, including linear polymers, block copolymers, and hyperbranched polymers. These glycopolymers find applications in drug delivery, biomimetic materials, and biodetection due to their biocompatibility and ability to interact with biological systems. [, , , , , , , ]

Q5: Can 1,2:3,4-Di-O-isopropylidene-D-galactopyranose be used to create stimuli-responsive materials?

A5: Yes, incorporating 1,2:3,4-Di-O-isopropylidene-D-galactopyranose into block copolymers with stimuli-responsive segments, such as poly(N-isopropylacrylamide) or poly(2-(dimethylamino)ethyl methacrylate), enables the creation of materials that respond to changes in temperature or pH. For example, spherical brushes with temperature-responsive properties have been synthesized and their behavior studied using dynamic light scattering and electron microscopy. [, , , ]

Q6: Are there any known applications of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in photodynamic therapy?

A6: Research has explored the use of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose as a building block for synthesizing glycosylated zinc(II) phthalocyanines. These compounds show potential as photosensitizers in photodynamic therapy, exhibiting photocytotoxicity against cancer cell lines. The glycosylation with 1,2:3,4-Di-O-isopropylidene-D-galactopyranose influences the aggregation behavior, cellular uptake, and photodynamic activity of the phthalocyanines. []

Q7: What are the limitations and challenges associated with using 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in research?

A7: While versatile, working with 1,2:3,4-Di-O-isopropylidene-D-galactopyranose requires careful consideration of protecting group strategies. The isopropylidene groups, while offering protection, can be sensitive to acidic conditions and may require selective deprotection or manipulation depending on the desired synthetic outcome. Additionally, the synthesis of complex carbohydrate derivatives often involves multi-step procedures, necessitating optimization and purification at each stage. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。